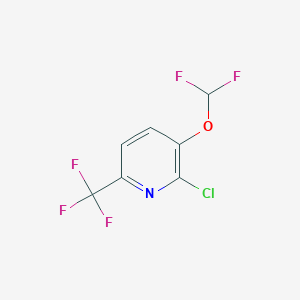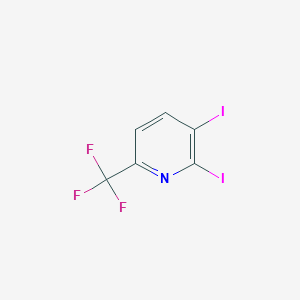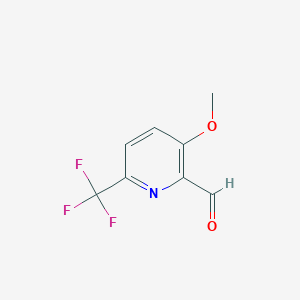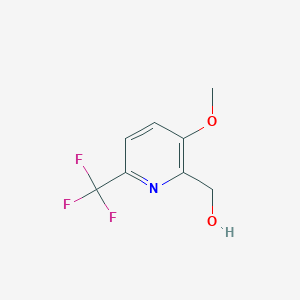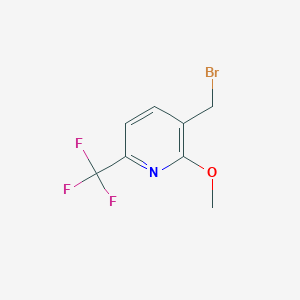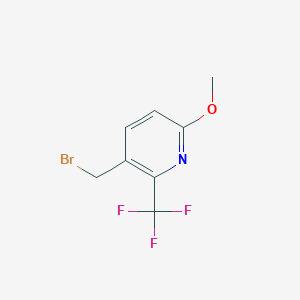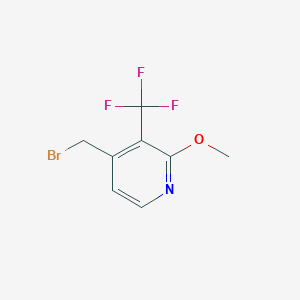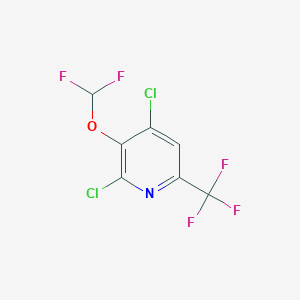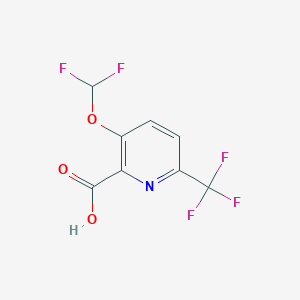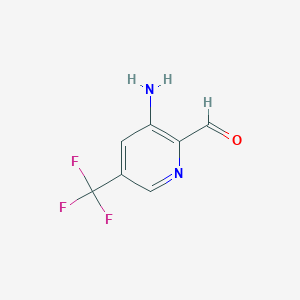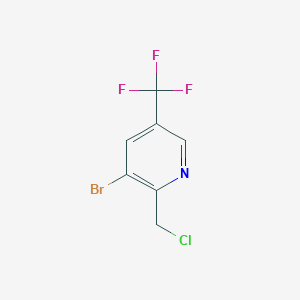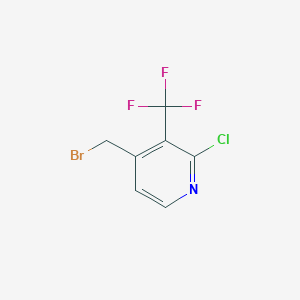
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular weight of 320.93 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrF3N.BrH/c8-3-5-1-2-12-4-6 (5)7 (9,10)11;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine” are not detailed in the available resources, pyridine derivatives are known to participate in various types of reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 320.93 and an InChI code of1S/C7H5BrF3N.BrH/c8-3-5-1-2-12-4-6 (5)7 (9,10)11;/h1-2,4H,3H2;1H .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Research has shown that chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine, can be effectively utilized in various synthesis processes. For instance, these compounds have been converted into different carboxylic acids and selectively deprotonated for further carboxylation. This indicates their potential in creating diverse chemical structures for different applications (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Key Intermediate in Herbicide Synthesis
The compound 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, synthesized from nicotinamide, is a crucial intermediate for the production of the efficient herbicide trifloxysulfuron. This synthesis process, which includes steps like Hofmann degradation and oxidative chlorination, demonstrates the importance of such pyridine derivatives in the development of agricultural chemicals (Zuo Hang-dong, 2010).
Catalysis and Ligand Formation
In catalysis, compounds like 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine have been used to create complex ligands for metal-binding. Such ligands can form intricate structures and potentially interact with metals like palladium and platinum, which are crucial in various chemical reactions and processes (Tovee, Kilner, Barrett, Thomas, & Halcrow, 2010).
Applications in Polymer Science
In polymer science, derivatives of bromomethylpyridine, including similar compounds, have been studied for their reactivity and potential applications in creating poly(methylenepyridinium)s. These polymers have various applications due to their unique properties, such as thermal stability and solubility, influenced by different anions (Monmoton, Lefebvre, & Fradet, 2008).
Spectroscopic and Optical Studies
Spectroscopic and optical properties of similar trifluoromethyl pyridine compounds have been extensively studied, providing valuable insights into their molecular structure, NLO properties, and interactions with DNA. Such studies are crucial for understanding the behavior of these compounds at a molecular level and their potential biomedical applications (Vural & Kara, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBTFHJDDJVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



